Wortmannin vs. LY294002: 100-Fold Greater PI3K Inhibitory Potency in Cell-Free Assays
Wortmannin inhibits PI3K with an IC50 of 3 nM in cell-free assays, representing an approximately 100-fold greater potency compared to LY294002, which exhibits IC50 values of 0.5 μM (500 nM) for p110α, 0.97 μM (970 nM) for p110β, and 0.57 μM (570 nM) for p110δ [1]. This potency differential is attributed to Wortmannin's irreversible covalent binding mechanism at Lys802, whereas LY294002 acts as a reversible ATP-competitive inhibitor [2].
| Evidence Dimension | PI3K inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM (pan-PI3K, cell-free assay) |
| Comparator Or Baseline | LY294002: 500 nM (p110α), 970 nM (p110β), 570 nM (p110δ) |
| Quantified Difference | ~100-300× greater potency (Wortmannin) |
| Conditions | Cell-free radiometric kinase assay with purified recombinant PI3K enzymes, 1 μM ATP |
Why This Matters
Wortmannin's nanomolar potency enables complete PI3K pathway suppression at concentrations (10–100 nM) that avoid the micromolar-range off-target effects associated with LY294002, making it the preferred tool for mechanistic studies requiring clean pathway inhibition.
- [1] Vlahos CJ, Matter WF, Hui KY, Brown RF. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). J Biol Chem. 1994;269(7):5241-5248. View Source
- [2] Walker EH, Pacold ME, Perisic O, et al. Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine. Mol Cell. 2000;6(4):909-919. View Source
